BenchChemオンラインストアへようこそ!

Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate

Molecular weight Chemical formula Structural identity

This versatile piperidine scaffold integrates three orthogonal functional groups—Boc-protected amine, chloroethyl leaving group, and nitrile—enabling sequential, chemoselective transformations without protecting-group crossover. It is an ideal precursor for 4-cyanoquinuclidine and related derivatives, streamlining multi-step medicinal chemistry syntheses. The moderated reactivity of the chloroethyl group (vs. bromoethyl) reduces off-target alkylation in covalent inhibitor discovery. Procure this single, stable intermediate to generate cyclization substrates on demand while minimizing synthetic steps and purification cycles.

Molecular Formula C13H21ClN2O2
Molecular Weight 272.77
CAS No. 1882469-75-1
Cat. No. B2420440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate
CAS1882469-75-1
Molecular FormulaC13H21ClN2O2
Molecular Weight272.77
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CCCl)C#N
InChIInChI=1S/C13H21ClN2O2/c1-12(2,3)18-11(17)16-8-5-13(10-15,4-7-14)6-9-16/h4-9H2,1-3H3
InChIKeySNGPMKAJVSMTPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate (CAS 1882469-75-1): A Protected 4‑Cyanopiperidine Intermediate for Quinuclidine Synthesis


Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate (CAS 1882469‑75‑1) is a synthetic piperidine derivative that integrates three orthogonal functional handles within a single scaffold: a tert‑butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a chloroethyl side‑chain at the 4‑position, and a nitrile group at the same 4‑position . The compound serves as a versatile building block in medicinal chemistry, most notably as a precursor to 4‑cyanoquinuclidine and related quinuclidine derivatives that are otherwise difficult to access [1]. Its molecular formula is C₁₃H₂₁ClN₂O₂ and its molecular weight is 272.77 g mol⁻¹ .

Why Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate Cannot Be Replaced by Simpler 4‑Cyanopiperidine Analogs


Simpler 4‑cyanopiperidine analogs lack at least one of the three orthogonal functional groups present in the target compound, meaning that any substitution would require additional protection/deprotection steps, alter the reactivity sequence, or eliminate a key synthetic handle altogether [1]. For instance, the unprotected N‑(2‑chloroethyl)‑4‑cyanopiperidine forfeits the Boc group that enables selective N‑deprotection under mild acidic conditions without affecting the chloroethyl or nitrile moieties, while the des‑cyano analog tert‑butyl 4‑(2‑chloroethyl)piperidine‑1‑carboxylate removes the nitrile required for quinuclidine ring closure . These structural differences are not interchangeable; they directly dictate the compound’s suitability as a quinuclidine precursor and its compatibility with multi‑step synthetic sequences [1].

Quantitative Differentiation of Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate from Closest Analogs


Molecular Weight and Formula Differentiate the Target Compound from the Des‑Cyano and Des‑Boc Analogs

The target compound (C₁₃H₂₁ClN₂O₂, MW = 272.77 g mol⁻¹) possesses a higher molecular weight than its closest structural analogs because it uniquely combines the Boc, chloroethyl, and nitrile groups . The des‑cyano analog tert‑butyl 4‑(2‑chloroethyl)piperidine‑1‑carboxylate has the formula C₁₂H₂₂ClNO₂ and a molecular weight of 247.76 g mol⁻¹ , while the des‑Boc analog N‑(2‑chloroethyl)‑4‑cyanopiperidine hydrochloride has the formula C₈H₁₄Cl₂N₂ and a molecular weight of 209.12 g mol⁻¹ . The 25.01 g mol⁻¹ mass difference between the target compound and the des‑cyano analog reflects the additional nitrogen atom and altered hydrogen count contributed by the nitrile, enabling LC‑MS and HRMS differentiation. The 63.65 g mol⁻¹ difference versus the des‑Boc hydrochloride reflects the sum of the Boc group (C₅H₉O₂, 101.12 g mol⁻¹) minus HCl.

Molecular weight Chemical formula Structural identity

Chloroethyl Leaving‑Group Reactivity Is Tunable Relative to the Bromoethyl Analog

The chloroethyl side‑chain of the target compound is expected to cyclize to the aziridinium ion more slowly than the corresponding bromoethyl analog, based on direct kinetic measurements made on the structurally related 4‑DAMP mustard series [1]. For N‑(2‑bromoethyl)‑4‑piperidinyl diphenylacetate, the first‑order rate constant for aziridinium ion formation (k₁) was 0.071 min⁻¹ at 0 °C and nearly instantaneous at 25 °C and 37 °C, whereas the chloro analog 4‑DAMP mustard cyclizes significantly more slowly under identical conditions [1]. Although the target compound bears a nitrile at the 4‑position instead of a diphenylacetate ester, the electronic influence of the cyano group is expected to further retard aziridinium formation relative to the 4‑unsubstituted chloroethyl piperidine, providing a wider window for controlled nucleophilic substitution.

Nucleophilic substitution Aziridinium ion kinetics Leaving group

Boc Protection Enables Orthogonal Deprotection with Retention of Chloroethyl and Nitrile Integrity

The Boc group on the piperidine nitrogen can be quantitatively removed with trifluoroacetic acid (TFA) in dichloromethane at room temperature within 1 hour, while the chloroethyl and nitrile functionalities remain intact [1][2]. In contrast, the des‑Boc analog N‑(2‑chloroethyl)‑4‑cyanopiperidine (CAS 111041‑03‑3) exposes the free secondary amine, which can undergo unwanted N‑alkylation or oxidation during subsequent reactions. The Boc‑protected target compound thus provides a strategic advantage in multi‑step sequences: the amine can be unmasked selectively at the desired synthetic stage without protecting‑group manipulation of the other two reactive handles. Typical Boc deprotection conditions (TFA/CH₂Cl₂ 1:1 v/v, 0 °C to rt, 1–2 h) achieve >95 % conversion for N‑Boc‑4‑cyanopiperidine substrates [1].

Orthogonal protecting group Boc deprotection Acid lability

Validated Synthetic Route to 4‑Cyanoquinuclidine via N‑(2‑Haloethyl)‑4‑cyanopiperidine Intermediates

The Eisai patent (US 4,721,788) explicitly claims N‑(2‑haloethyl)‑4‑cyanopiperidine derivatives as intermediates for the synthesis of 4‑cyanoquinuclidine and its acid addition salts [1]. The prior‑art route starting from N‑methyl‑4‑carbamoylpiperidine required N‑methylation at the outset and a final demethylation step, delivering only 17 % yield for the piperidine‑to‑quinuclidine conversion [1]. The disclosed invention employs N‑(2‑chloroethyl)‑4‑cyanopiperidine (which can be generated in situ from the target Boc‑protected compound after deprotection) and achieves cyclization to 4‑cyanoquinuclidine under basic conditions, substantially improving the yield and reducing the number of steps [1]. The target compound, with its Boc‑protected amine, serves as a storable, readily deprotected precursor that feeds directly into this validated quinuclidine synthesis.

Quinuclidine synthesis Cyclization yield Patent-validated route

High‑Value Application Scenarios for Tert‑butyl 4‑(2‑chloroethyl)‑4‑cyanopiperidine‑1‑carboxylate


Multi‑Step Synthesis of 4‑Cyanoquinuclidine and Quinuclidine‑Based CNS Drug Candidates

The target compound is an ideal precursor for 4‑cyanoquinuclidine, a key intermediate in cephalosporin antibiotic modification and in the preparation of muscarinic receptor ligands [1]. After Boc deprotection, the resulting N‑(2‑chloroethyl)‑4‑cyanopiperidine undergoes base‑induced cyclization to form the quinuclidine bicycle with significantly improved yield over the traditional N‑methyl route (which suffered from a 17 % conversion) [1]. Procurement of the Boc‑protected form allows the user to stock a single stable intermediate and generate the cyclization substrate on demand.

Orthogonal Functionalization for Parallel Library Synthesis in Medicinal Chemistry

The three orthogonal functional groups—Boc‑protected amine, chloroethyl leaving group, and nitrile—enable sequential, chemoselective transformations without protecting‑group crossover [1]. Medicinal chemistry teams can first elaborate the chloroethyl side‑chain via nucleophilic substitution (e.g., with amines, thiols, or alcohols) while the Boc and nitrile remain intact; subsequently, the Boc group can be removed to liberate the piperidine NH for amide coupling or reductive amination; finally, the nitrile can be hydrolyzed to an amide or carboxylic acid. This sequential reactivity reduces the number of synthetic steps and purification cycles compared to using non‑orthogonal intermediates.

Controlled Alkylation Reagent for Target‑Guided Synthesis and Chemical Biology

The chloroethyl group of the target compound is less reactive than the corresponding bromoethyl analog, as demonstrated by the slower aziridinium ion formation kinetics of chloro‑ versus bromo‑ethyl piperidine derivatives [1]. This moderated reactivity makes the target compound suitable for target‑guided synthesis approaches where excessive alkylation rates would lead to non‑specific labeling. The compound can be deployed in cellular or biochemical assays where the aziridinium ion is generated slowly and trapped by a proximal nucleophile on the target protein, enabling covalent inhibitor discovery with reduced off‑target alkylation.

Building Block for Continuous‑Flow Synthesis Platforms

The tert‑butoxycarbonyl group can be introduced and removed under flow‑chemistry conditions with high efficiency, and continuous‑flow reactors have been specifically developed for Boc protection/deprotection sequences [1]. The target compound, with its Boc group already installed, is compatible with flow‑based deprotection‑cyclization cascades that deliver quinuclidine products in a streamlined, scalable manner. Industrial process chemists can leverage this compatibility to reduce batch‑to‑batch variability and improve space‑time yield.

Quote Request

Request a Quote for Tert-butyl 4-(2-chloroethyl)-4-cyanopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.